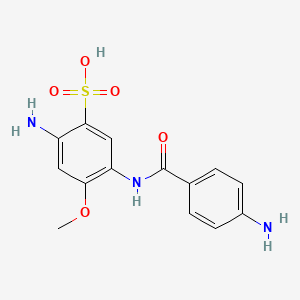
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid is a complex organic compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 g/mol . This compound is characterized by its unique structure, which includes amino, benzamido, methoxy, and sulfonic acid functional groups. It is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-aminobenzoic acid to form the benzamido derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-aminobenzamido)benzenesulfonic acid: Similar structure but lacks the methoxy group.
4-Aminobenzamidine dihydrochloride: Contains an amidine group instead of the benzamido group.
2-Amino-4-methoxybenzenesulfonic acid: Similar structure but lacks the benzamido group.
Uniqueness
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid is unique due to the presence of both benzamido and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
CAS No. |
634584-38-6 |
|---|---|
Molecular Formula |
C14H15N3O5S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-amino-5-[(4-aminobenzoyl)amino]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-22-12-6-10(16)13(23(19,20)21)7-11(12)17-14(18)8-2-4-9(15)5-3-8/h2-7H,15-16H2,1H3,(H,17,18)(H,19,20,21) |
InChI Key |
CXKONONDUWZMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



oxophosphanium](/img/structure/B14215597.png)
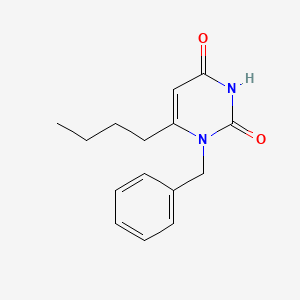
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
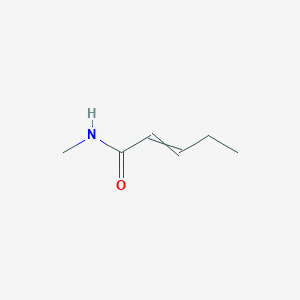
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
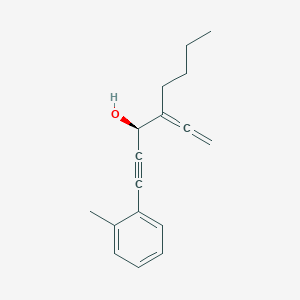
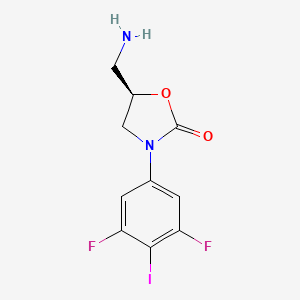
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
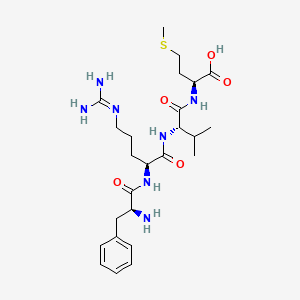
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
